4-Nitroisoquinoline hydrochloride (CAS 1881329-52-7) is a highly specialized heterocyclic building block utilized primarily as a direct precursor for 4-aminoisoquinoline and related C4-functionalized derivatives. While electrophilic aromatic substitution of isoquinoline heavily favors nitration at the carbocyclic C5 and C8 positions, the C4-nitrated isomer is synthetically challenging to produce . Procuring this compound as a pre-formed hydrochloride salt provides an immediate, high-purity starting material for pharmaceutical synthesis, particularly in the development of kinase inhibitors. The hydrochloride salt form ensures enhanced handling, extended shelf-life, and high compatibility with polar reduction media compared to the low-melting free base [1].
Attempting to substitute 4-nitroisoquinoline hydrochloride with its free base or positional isomers leads to significant process and formulation inefficiencies. The free base of 4-nitroisoquinoline is a low-melting solid (mp ~63 °C) that is prone to coalescing, making it difficult to dispense accurately at scale . Furthermore, substituting with the more common 5-nitroisoquinoline fundamentally alters the regiochemistry of the final active pharmaceutical ingredient (API), rendering it useless for C4-targeted drug design. While 4-bromoisoquinoline can serve as an alternative precursor for C4-amination, it necessitates expensive transition-metal catalysis, whereas the nitro group can be reduced using simple, scalable catalytic hydrogenation [1].
The free base of 4-nitroisoquinoline is a low-melting solid (melting point 63 °C) that is prone to clumping and difficult to dispense accurately in warm environments . In contrast, 4-nitroisoquinoline hydrochloride is a high-melting crystalline powder. This salt form provides better flowability and prevents the material from coalescing during storage and transport, ensuring consistent batch-to-batch weighing.
| Evidence Dimension | Thermal properties and physical state |
| Target Compound Data | High-melting crystalline powder |
| Comparator Or Baseline | 4-Nitroisoquinoline free base (mp 63 °C) |
| Quantified Difference | Eliminates low-temperature melting and clumping issues |
| Conditions | Standard laboratory and warehouse storage |
A stable, flowable crystalline powder significantly reduces weighing errors and material loss during bulk manufacturing.
To synthesize 4-aminoisoquinoline, utilizing 4-nitroisoquinoline hydrochloride allows for straightforward catalytic hydrogenation (e.g., Pd/C, H2) in polar solvents. When using 4-bromoisoquinoline as the baseline alternative, the process requires Buchwald-Hartwig amination involving expensive palladium catalysts, specialized phosphine ligands, and strong bases [1]. The nitro reduction pathway offers higher atom economy and simplifies purification by avoiding complex ligand residues.
| Evidence Dimension | Reagent requirements for C4-amination |
| Target Compound Data | Direct Pd/C hydrogenation (high atom economy) |
| Comparator Or Baseline | 4-Bromoisoquinoline (requires Pd catalysts and phosphine ligands) |
| Quantified Difference | Bypasses the need for expensive transition-metal cross-coupling ligands |
| Conditions | Industrial scale-up of 4-aminoisoquinoline synthesis |
Procuring the nitro precursor enables a more cost-effective, scalable, and greener synthetic route to C4-amino APIs.
Standard electrophilic nitration of isoquinoline predominantly yields 5-nitroisoquinoline (>90% yield) due to the electron-deficient nature of the pyridine ring. Accessing the C4-nitrated isomer requires specialized, harsh conditions (e.g., HNO3/Ac2O) that typically result in low yields (11–42%) and difficult purifications [1]. Procuring pre-synthesized 4-nitroisoquinoline hydrochloride directly eliminates this hazardous, low-yielding bottleneck.
| Evidence Dimension | In-house synthesis yield and regioselectivity |
| Target Compound Data | 100% immediate availability of the C4-isomer |
| Comparator Or Baseline | In-house nitration of isoquinoline (11–42% yield for C4-isomer) |
| Quantified Difference | Avoids >50% material loss to undesired C5/C8 isomers |
| Conditions | Standard electrophilic aromatic substitution protocols |
Purchasing the pre-synthesized 4-nitro isomer bypasses a low-yielding, hazardous synthetic step, accelerating downstream drug discovery.
Direct use in catalytic hydrogenation workflows to produce 4-aminoisoquinoline, a key intermediate for kinase inhibitors (e.g., ROCK inhibitors). The hydrochloride salt's enhanced solubility in polar protic solvents ensures efficient reduction without the need for expensive transition-metal cross-coupling ligands [1].
Highly suitable starting material for pharmaceutical libraries requiring functionalization strictly at the C4 position. It bypasses the low-yielding in-house nitration steps and avoids the regiochemical contamination often seen when using crude nitration mixtures [2].
The hydrochloride salt form is highly suitable for synthetic steps requiring aqueous or polar reaction media, where the free base of 4-nitroisoquinoline exhibits poor solubility and handling characteristics [1].